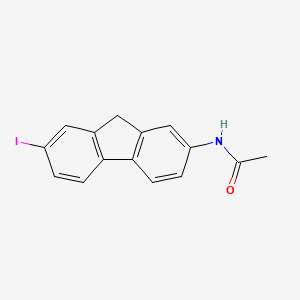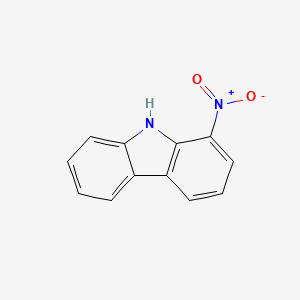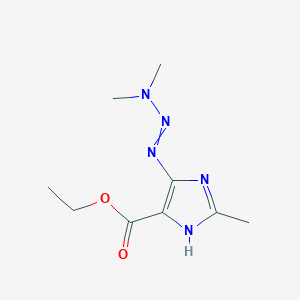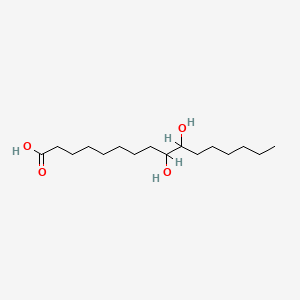
9,10-Dihydroxyhexadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydroxyhexadecanoic acid is a long-chain fatty acid.
Wissenschaftliche Forschungsanwendungen
In Vitro Synthesis and Biotechnological Applications
9,10-Dihydroxyhexadecanoic acid has been synthesized in vitro using recombinant Escherichia coli. This process involved the heterologous expression of fatty acid hydroxylating enzymes. The potential applications of this synthesized compound include its use in food, chemical, and cosmetic industries (Kaprakkaden, Srivastava, & Bisaria, 2017).
Polymerization and Material Science
Research has explored the synthesis of derivatives of 9,10-Dihydroxyhexadecanoic acid for potential use in aliphatic polyesters. These synthesized compounds show promise in the production of chemicals and bio-polyesters, particularly due to their physical properties and non-toxic nature (Arrieta-Báez et al., 2011). Additionally, the polymerization of 9,10-Dihydroxyhexadecanoic acid using ionic liquids as catalysts has been researched, indicating its potential in materials science and industrial applications (Gómez-Patiño et al., 2015).
Biomedical Research and Bioactivity
Research on the synthesis of dideuterated and enantiomers of 9,10-Dihydroxyhexadecanoic acid has been conducted, which is significant for biochemical studies on desaturases. These compounds are essential for probing biochemical pathways and have implications in medical and biological research (Abad, Fabriàs, & Camps, 2000).
Industrial Applications and Bioproducts
9,10-Dihydroxyhexadecanoic acid and its derivatives have been developed from palm-based oils for use in various industrial products. These derivatives are utilized in cosmetics, personal care, and pharmaceutical products, showcasing the compound's versatility in different industrial sectors (Koay et al., 2011).
Environmental and Biotechnological Significance
The metabolic engineering of Escherichia coli for the production of hydroxy fatty acids, including 9,10-Dihydroxyhexadecanoic acid, from glucose demonstrates the compound's relevance in renewable resource utilization and environmental sustainability. This research presents a novel strategy for the bioproduction of hydroxy fatty acids, reducing dependence on oil crops and potentially lowering manufacturing costs (Cao et al., 2016).
Eigenschaften
CAS-Nummer |
29242-09-9 |
|---|---|
Produktname |
9,10-Dihydroxyhexadecanoic acid |
Molekularformel |
C16H32O4 |
Molekulargewicht |
288.42 g/mol |
IUPAC-Name |
9,10-dihydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O4/c1-2-3-4-8-11-14(17)15(18)12-9-6-5-7-10-13-16(19)20/h14-15,17-18H,2-13H2,1H3,(H,19,20) |
InChI-Schlüssel |
MHWBJDVXYSGJET-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C(CCCCCCCC(=O)O)O)O |
Kanonische SMILES |
CCCCCCC(C(CCCCCCCC(=O)O)O)O |
Synonyme |
9,10-dihydroxypalmitic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



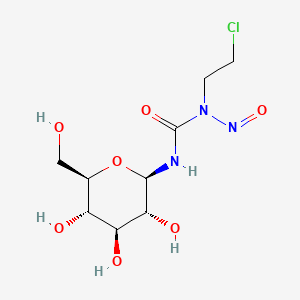
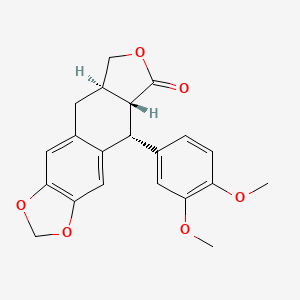
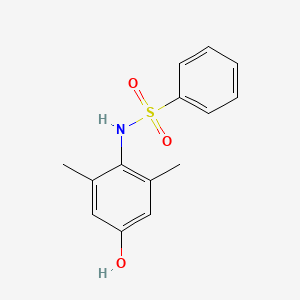
![6,8-dibromo-7-hydroxy-10a-(4-morpholinyl)-3,4,5,5a-tetrahydro-2H-benzofuro[2,3-c]azepin-1-one](/img/structure/B1211527.png)
![N-[4-(Aminosulfonyl)phenyl]-2-Mercaptobenzamide](/img/structure/B1211529.png)
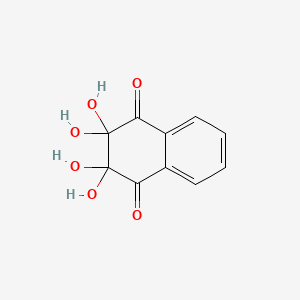
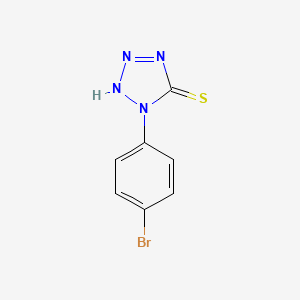
![7,8-Dimethoxy-1,5-dimethyl-3-phenylpyrazolo[3,4-c]isoquinoline](/img/structure/B1211537.png)
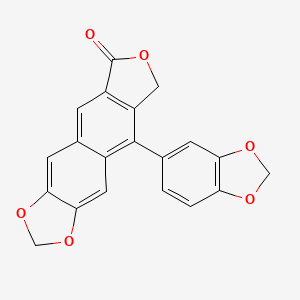
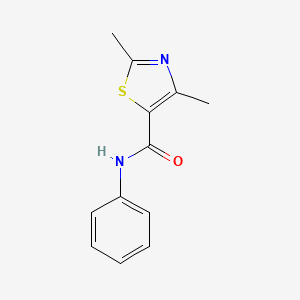
![6H-Benzotriazolo[2,1-a]benzotriazol-5-ium, 1,3,7,9-tetranitro-, inner salt](/img/structure/B1211543.png)
